1,2-ビス(ホスフィノ)エタン

概要

説明

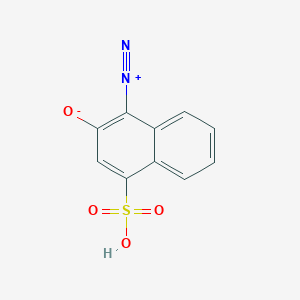

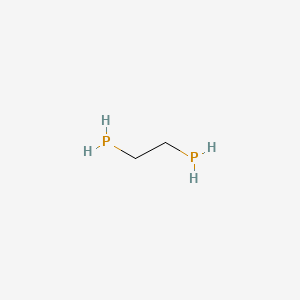

1,2-Bis(phosphino)ethane is an organophosphorus compound . It is used in chemical research and as an organic intermediate . It is also known as a precursor to chelating diphosphines .

Synthesis Analysis

1,2-Bis(phosphino)ethane can be synthesized via the reaction of Cl2PCH2CH2PCl2 with 2-[(trimethylsilyl)methyl]pyridine . It is also used as a precursor to synthesize ethylene-bridged bis(phosphane)s ligands by reacting with an organometallic reagent .Molecular Structure Analysis

The molecular structure of 1,2-Bis(phosphino)ethane has been characterized by analytical and spectroscopic techniques such as microanalysis, IR, UV-Vis, 1H, 13C, and 31P NMR spectroscopy, as well as single crystal X-ray crystallography .Chemical Reactions Analysis

1,2-Bis(phosphino)ethane is involved in various chemical reactions. For instance, it is used in the synthesis of 1,2-bis(dimethylphosphino)ethane . It is also used in metal-catalyzed allylic alkylation and decarboxylation of allylic esters . Furthermore, it is used in 1,3-diene synthesis, cycloaddition reactions, and carbonylation reactions .Physical And Chemical Properties Analysis

1,2-Bis(phosphino)ethane is a pyrophoric liquid that catches fire spontaneously if exposed to air . It is soluble in organic solvents but insoluble in water . It has a melting point of -62.4°C and a boiling point of 109-110°C .科学的研究の応用

触媒

1,2-ビス(ホスフィノ)エタンは、触媒においてキレート配位子として広く使用されています。 遷移金属種を安定化させる能力は、有機金属化学において非常に重要です 。たとえば、ヒドロホルミル化、水素化、C-Cカップリング反応などの反応に不可欠な、触媒の電子特性と立体特性を微調整するために使用できます。

配位化合物の合成

この化合物は、配位化合物の合成において重要な役割を果たします。二座配位子として働き、金属と安定な錯体を形成します。 これらの錯体は、分子認識、センシング、さらなる化学変換の前駆体としてよく使用されます .

製薬研究

製薬研究では、1,2-ビス(ホスフィノ)エタン由来の配位子が、潜在的な医薬品特性を持つ錯体を作成するために使用されます。 これらの錯体は、抗腫瘍および抗菌活性を調べることができ、新薬の開発に貢献します .

材料科学

1,2-ビス(ホスフィノ)エタン由来の配位子は、新しいポリマーと有機骨格の開発に材料科学で利用されています。 これらの材料は、ガス貯蔵、分離技術、およびさまざまな産業プロセスにおける触媒として用途があります .

環境化学

環境化学では、1,2-ビス(ホスフィノ)エタンと形成された錯体は、廃水からの重金属の除去に利用できます。 また、環境汚染物質を検出するセンサーの一部となり、監視と浄化の取り組みを支援します .

有機合成

この化合物は、新規有機分子の合成における重要な成分です。 有機骨格にホスフィン基を導入するために使用され、新しい有機反応と試薬の発見につながる可能性があります .

ナノテクノロジー

1,2-ビス(ホスフィノ)エタン由来の配位子は、ナノ粒子の安定化に使用されます。 これらのナノ粒子は、薬物送達システム、イメージング、およびナノスケールでの触媒として使用できます .

分析化学

分析化学では、1,2-ビス(ホスフィノ)エタンは電気化学センサーの電極の修飾に使用されます。 これらの修飾電極は、さまざまなイオンと分子の検出に対して感度と選択性を高めることができます .

作用機序

Target of Action

1,2-Bis(phosphino)ethane is an organophosphorus compound that is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of 1,2-Bis(phosphino)ethane are transition metal species, which it helps to stabilize and/or activate .

Mode of Action

1,2-Bis(phosphino)ethane interacts with its targets by acting as a chelating agent . This means it can form multiple bonds with a single metal ion, effectively “wrapping” around the ion to stabilize it. This interaction results in different coordination geometries and catalytic behavior in homogeneous catalysts .

Biochemical Pathways

The biochemical pathways affected by 1,2-Bis(phosphino)ethane are primarily those involving transition metal catalysis and organocatalysis . By acting as a ligand, 1,2-Bis(phosphino)ethane can influence the properties of the metal complexes, thereby affecting the course of the catalytic reactions .

Result of Action

The molecular and cellular effects of 1,2-Bis(phosphino)ethane’s action are largely dependent on the specific transition metal species it interacts with. In general, its role as a ligand can enhance the catalytic activity of these metal species, leading to more efficient chemical reactions .

Action Environment

The action, efficacy, and stability of 1,2-Bis(phosphino)ethane can be influenced by various environmental factors. For instance, the presence of other ligands or competing metal ions can affect its ability to bind to its target metal species. Additionally, factors such as pH, temperature, and solvent can also impact its stability and reactivity .

Safety and Hazards

将来の方向性

1,2-Bis(phosphino)ethane and its derivatives have shown promising results in coordination chemistry and catalysis . They are widely used in the synthesis of molecular complexes and coordination polymers, which have potential applications in luminescent materials, efficient catalysts, and promising drugs .

生化学分析

Biochemical Properties

1,2-Bis(phosphino)ethane is known to interact with various enzymes and proteins. It is a key intermediate in the synthesis of 1,2-bis(dimethylphosphino)ethane . The alteration of the linker and R-groups alters the electronic and steric properties of the ligands which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .

Cellular Effects

It is known that phosphine ligands, such as 1,2-Bis(phosphino)ethane, are used to stabilize and/or activate organotransition metal species . This suggests that 1,2-Bis(phosphino)ethane may have an impact on cellular processes involving these metal species.

Molecular Mechanism

The molecular mechanism of 1,2-Bis(phosphino)ethane involves its role as a bidentate ligand. It is capable of forming chelate rings with most metals . This ability to chelate metals could influence its interactions with biomolecules and its overall effect at the molecular level.

Temporal Effects in Laboratory Settings

It is known that many diphosphines, including 1,2-Bis(phosphino)ethane, are prepared from compounds of the type X(PCl2)2 where X = (CH2)n or C6H4 .

Metabolic Pathways

It is known that diphosphines are used as ligands in various biochemical reactions .

Transport and Distribution

It is known that diphosphines are typically floppy and do not chelate well .

Subcellular Localization

It is known that diphosphines are typically floppy and do not chelate well , which could influence their localization within the cell.

特性

IUPAC Name |

2-phosphanylethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8P2/c3-1-2-4/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZRPMNAAFGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402371 | |

| Record name | 2-phosphanylethylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5518-62-7 | |

| Record name | 2-phosphanylethylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5518-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)

![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)